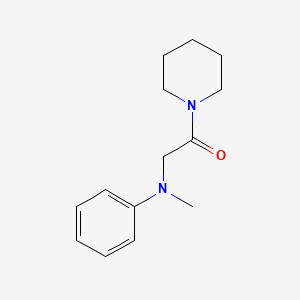
Piperidine, 1-(N-methyl-N-phenylglycyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(N-methyl-N-phenylglycyl)- is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidine, 1-(N-methyl-N-phenylglycyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-(N-methyl-N-phenylglycyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1. Neurotransmitter Reuptake Inhibition
Piperidine derivatives are recognized for their role as monoamine neurotransmitter reuptake inhibitors , which can be beneficial in treating several neuropsychiatric disorders. The compound has shown potential in addressing conditions such as:
- Depression : By inhibiting serotonin reuptake, it may alleviate symptoms associated with depression and related disorders like anxiety and panic disorders .
- Cognitive Disorders : It has implications for treating Alzheimer's disease and other forms of dementia by enhancing neurotransmitter availability .
- Addiction Treatment : The compound may also play a role in managing drug addiction, particularly in mitigating cocaine abuse .
2. Antinociceptive Activity
Recent studies have indicated that certain piperidine derivatives exhibit antinociceptive properties , making them candidates for pain management therapies. They act as antagonists at specific receptors, providing a pathway for developing new analgesics .
3. Cancer Treatment
In silico analyses have suggested that piperidine derivatives can interact with various biological targets related to cancer treatment. These compounds may influence enzymes and receptors involved in tumor growth and metastasis, positioning them as potential anticancer agents .
Synthesis and Methodological Innovations
1. Peptide Synthesis
Piperidine is frequently utilized in the synthesis of peptides due to its effectiveness in removing protective groups during solid-phase peptide synthesis (SPPS). Studies have shown that piperidine can efficiently deprotect Fmoc groups, facilitating the assembly of complex peptide structures under microwave conditions .
| Base Used | Deprotection Efficiency | Cost-Effectiveness |
|---|---|---|
| Piperidine | High | Moderate |
| 4-Methylpiperidine | Comparable | High |
| Piperazine | Superior | High |
2. Catalytic Hydrogenation
Advancements in catalytic methods have enhanced the synthesis of piperidine derivatives. Recent research highlights the use of heterogeneous catalysts for the efficient hydrogenation of pyridines to piperidines, demonstrating improved yields and selectivity . This method is particularly useful for synthesizing biologically active compounds.
Case Studies
1. Drug Development
A study focused on the structural analysis of piperidine derivatives revealed their binding affinities to sigma receptors, suggesting their potential as therapeutic agents against neurodegenerative diseases . The findings underscore the importance of molecular modeling in predicting pharmacological activity.
2. Computer-Aided Drug Design
Research utilizing computer-aided evaluation techniques has identified several new piperidine derivatives with promising biological activity spectra. These compounds were predicted to interact with various receptors and enzymes, indicating their applicability in treating a range of diseases from cancer to central nervous system disorders .
化学反応の分析
Epimerization/Racemization at the Glycine Moiety
The glycyl group’s α-carbon is stereogenic, making racemization a key concern under basic conditions. In peptide synthesis, similar structures undergo epimerization during Fmoc deprotection with piperidine (Table 1). For example:
-
Piperidine (20% in NMP) : Causes 4.2% D-Cys formation in phenylglycine-containing peptides .
-
Piperazine (5%) : Reduces racemization to <2% due to milder basicity .
Table 1: Impact of Bases on Racemization
| Base | Concentration | Racemization (%) |
|---|---|---|
| Piperidine | 20% | 4.2 |
| Piperazine | 5% | <2 |
| 4-Methylpiperidine | 10% | 3.1 |
These conditions suggest that prolonged exposure to strong bases like piperidine could induce stereochemical instability in the glycine residue of the compound .
Amide Bond Reactivity
The amide bond (CO-NR₂) may undergo hydrolysis or participate in coupling reactions:
-
Acid/Base Hydrolysis : Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, cleavage could yield piperidine and N-methyl-N-phenylglycine .
-
Coupling Reactions : Using agents like T3P® (cyclic propylphosphonic anhydride), the amide could act as a carboxylate precursor for peptide elongation, though direct evidence is lacking .
N-Methyl Group Modifications
The tertiary amine’s N-methyl group is amenable to isotopic labeling or demethylation:
-
Eschweiler-Clarke Reaction : Reacting with formaldehyde-D₂ and formic acid-D₂ could introduce a deuterated methyl group (N-CH₂D), as demonstrated in piperidine deuteration studies .
-
Demethylation : Oxidative cleavage (e.g., with Pd/C) might remove the methyl group, though steric hindrance from the phenyl group could limit reactivity .
Piperidine Ring Functionalization
The piperidine ring may undergo alkylation or acylation at the nitrogen:
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) could yield N-acyl derivatives, though the existing amide may hinder reactivity .
-
Electrophilic Substitution : The phenyl group could participate in nitration or sulfonation, but the electron-withdrawing amide group would likely deactivate the ring .
Catalytic and Coordination Chemistry
-
Autocatalytic Deprotection : Piperidine derivatives facilitate autocatalytic deprotection in reaction networks . If the glycyl group acts as a leaving group, similar catalytic cycles might emerge.
-
Metal Coordination : The tertiary amine and amide oxygen could coordinate metal ions (e.g., Cd²⁺), forming complexes relevant to medicinal chemistry .
Key Challenges and Unknowns
Direct experimental data on this compound’s reactivity is absent. Inferences are drawn from structurally related systems, such as:
Further studies are needed to validate these pathways experimentally.
特性
CAS番号 |
98840-89-2 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
2-(N-methylanilino)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H20N2O/c1-15(13-8-4-2-5-9-13)12-14(17)16-10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChIキー |
ZEULBUZDQBZXEN-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)N1CCCCC1)C2=CC=CC=C2 |
正規SMILES |
CN(CC(=O)N1CCCCC1)C2=CC=CC=C2 |
Key on ui other cas no. |
98840-89-2 |
配列 |
G |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















